4-nitrophenyl 3-methylbenzoate
Description
4-Nitrophenyl 3-methylbenzoate (CAS: 36718-84-0) is an aromatic ester with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.245 g/mol . Its structure comprises a 3-methylbenzoate group esterified to a 4-nitrophenyl moiety. The electron-withdrawing nitro group at the para position of the phenyl ring and the methyl substituent at the meta position of the benzoate ring significantly influence its electronic properties and reactivity. This compound is primarily used in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals, though specific applications require further exploration .
Properties
CAS No. |
36718-84-0 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3 |
InChI Key |
CWXGZYLOHXHWAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-nitrophenyl 3-methylbenzoate can be synthesized through the esterification of m-Toluic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of activated esters, which are superior synthons for indirect radiofluorination of biomolecules . This method allows for the rapid preparation of the ester in one step, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to m-Toluic acid and 4-nitrophenol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: m-Toluic acid and 4-nitrophenol.
Reduction: m-Toluic acid, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-nitrophenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Medicine: Utilized in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-methylbenzoate involves its hydrolysis or reduction, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of m-Toluic acid and 4-nitrophenol . In reduction, the nitro group is reduced to an amino group, leading to the formation of m-Toluic acid, 4-aminophenyl ester . These reactions are facilitated by specific enzymes or chemical reagents that target the ester or nitro group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The following table highlights key structural differences between 4-nitrophenyl 3-methylbenzoate and related esters:
Key Observations :
- The 4-nitro group in this compound enhances electrophilicity, making it more reactive toward nucleophilic attack (e.g., hydrolysis) compared to methyl- or methoxy-substituted analogs .
- Steric effects from the 3-methyl group may slow hydrolysis relative to unsubstituted 4-nitrophenyl benzoate .
- Lipophilicity varies significantly: 4-nitrophenyl laurate’s long alkyl chain improves membrane permeability, whereas the nitro group in this compound favors polar interactions .
Hydrolysis Kinetics
4-Nitrophenyl esters are widely used to study esterase activity due to the chromophoric 4-nitrophenol release upon hydrolysis. For example:
Stability and Physicochemical Properties
- pH Sensitivity : Like 4-nitrophenyl boronic acid, this compound likely undergoes faster hydrolysis under alkaline conditions due to nitro-group stabilization of transition states .
- Thermal Stability : Methyl-substituted benzoates (e.g., M3MB) typically exhibit higher melting points than nitro-substituted analogs, as seen in methyl 3-methoxybenzoate (m.p. ~50–60°C) .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-nitrophenyl 3-methylbenzoate, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via an esterification reaction between 3-methylbenzoyl chloride and 4-nitrophenol in the presence of a base (e.g., pyridine) to scavenge HCl. Purification involves column chromatography using silica gel with a gradient eluent system (e.g., hexane/ethyl acetate). Purity is confirmed via HPLC (≥98%) and characterized by -NMR (e.g., aromatic protons at δ 8.2–7.3 ppm) and FT-IR (C=O ester stretch at ~1720 cm) .
Q. How is this compound used in enzymatic activity assays?
- Methodological Answer : The compound acts as a chromogenic substrate for esterases or lipases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, detectable via UV-Vis spectroscopy at 405 nm. Assays are performed in buffered solutions (pH 7–8) with controlled temperature (25–37°C). Reaction kinetics (e.g., , ) are calculated using Michaelis-Menten plots .
Q. What spectroscopic techniques are critical for characterizing its structural stability?
- Methodological Answer : X-ray crystallography resolves the molecular geometry (e.g., dihedral angles between aromatic rings). Thermal stability is assessed via TGA/DSC, and photostability is monitored using UV-Vis under controlled light exposure. Crystallographic data (e.g., CCDC deposition numbers) validate bond lengths and angles .
Advanced Research Questions
Q. How do competing reactions (e.g., hydrolysis or photodegradation) affect kinetic studies of this compound in enzyme assays?
- Methodological Answer : Non-enzymatic hydrolysis is minimized by using inert buffers (e.g., Tris-HCl) and avoiding high temperatures. Photodegradation is mitigated by conducting assays in dark or low-light conditions. Control experiments (without enzyme) quantify background hydrolysis rates, which are subtracted from total activity .
Q. What strategies resolve discrepancies in crystallographic data for nitro-aromatic esters like this compound?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-O vs. C-NO) arise from resonance effects. High-resolution X-ray data (≤0.8 Å) and refinement using SHELXL (with anisotropic displacement parameters) improve accuracy. Density functional theory (DFT) calculations cross-validate experimental geometries .
Q. How can the compound’s selectivity for bacterial vs. mammalian esterases be optimized?
- Methodological Answer : Structure-activity relationship (SAR) studies modify the 3-methylbenzoate moiety (e.g., introducing halogens or bulkier groups). Enzymatic assays compare inhibition profiles using bacterial (e.g., Pseudomonas spp.) and mammalian (e.g., porcine liver) esterases. Molecular docking (e.g., AutoDock Vina) identifies key binding residues influencing selectivity .
Q. What are the limitations of using this compound in high-throughput screening (HTS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
